2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their broad-spectrum antiproliferative activity against various cancer cell lines . The presence of the imidazo[2,1-b][1,3]thiazole nucleus makes this compound particularly interesting due to its potential biological activities .
Preparation Methods
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves multiple steps. One common synthetic route includes the condensation of 4-fluoroaniline with a thioamide, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core . The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole derivative with 3-methoxybenzylamine under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide has been extensively studied for its antiproliferative activity against various cancer cell lines . It has shown significant potency against renal, breast, colon, ovarian, and prostate cancer cell lines . Additionally, this compound is being explored for its potential use in medicinal chemistry as a lead compound for the development of new anticancer agents .
Mechanism of Action
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves the inhibition of specific molecular targets and pathways involved in cancer cell proliferation . It is believed to interfere with the signaling pathways that regulate cell growth and survival, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets are still under investigation, but preliminary studies suggest involvement of kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide include other imidazo[2,1-b][1,3]thiazole derivatives with different substituents . For example, compounds with pyrimidinyl or aryl urea moieties have shown comparable antiproliferative activities . the presence of the 4-fluorophenyl and 3-methoxybenzyl groups in this compound provides unique interactions with biological targets, enhancing its potency and selectivity .
Properties
Molecular Formula |
C21H18FN3O2S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18FN3O2S/c1-27-18-4-2-3-14(9-18)11-23-20(26)10-17-13-28-21-24-19(12-25(17)21)15-5-7-16(22)8-6-15/h2-9,12-13H,10-11H2,1H3,(H,23,26) |
InChI Key |
UOEHYLQYMMEBNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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